4-Hydrazino-2-methylquinoline hydrochloride 4-Hydrazino-2-methylquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 61760-54-1
VCID: VC3938387
InChI: InChI=1S/C10H11N3.ClH/c1-7-6-10(13-11)8-4-2-3-5-9(8)12-7;/h2-6H,11H2,1H3,(H,12,13);1H
SMILES: CC1=NC2=CC=CC=C2C(=C1)NN.Cl
Molecular Formula: C10H12ClN3
Molecular Weight: 209.67 g/mol

4-Hydrazino-2-methylquinoline hydrochloride

CAS No.: 61760-54-1

Cat. No.: VC3938387

Molecular Formula: C10H12ClN3

Molecular Weight: 209.67 g/mol

* For research use only. Not for human or veterinary use.

4-Hydrazino-2-methylquinoline hydrochloride - 61760-54-1

Specification

CAS No. 61760-54-1
Molecular Formula C10H12ClN3
Molecular Weight 209.67 g/mol
IUPAC Name (2-methylquinolin-4-yl)hydrazine;hydrochloride
Standard InChI InChI=1S/C10H11N3.ClH/c1-7-6-10(13-11)8-4-2-3-5-9(8)12-7;/h2-6H,11H2,1H3,(H,12,13);1H
Standard InChI Key VJHGSVNMZWGJNQ-UHFFFAOYSA-N
SMILES CC1=NC2=CC=CC=C2C(=C1)NN.Cl
Canonical SMILES CC1=NC2=CC=CC=C2C(=C1)NN.Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound’s IUPAC name is (2-methylquinolin-4-yl)hydrazine hydrochloride, and it is identified by multiple synonyms, including 4-methyl-2-quinolylhydrazine and 2-hydrazinyl-4-methylquinoline hydrochloride. Key identifiers include:

PropertyValueSource
CAS Number21703-52-6
PubChem CID818195
Molecular FormulaC₁₀H₁₁N₃·HCl
SMILESCC1=CC(=NC2=CC=CC=C12)NN.Cl
InChI KeyFLDYBLAUDDQRAB-UHFFFAOYSA-N

Structural Features

The quinoline core provides aromaticity and planar rigidity, while the hydrazine group (-NH-NH₂) introduces nucleophilic reactivity. The methyl group at the 2-position enhances steric effects, influencing regioselectivity in reactions .

Synthesis and Reactivity

Synthetic Routes

A common synthesis involves the reaction of 4-methyl-2-aminoquinoline with hydrazine hydrate under reflux conditions. For example:

  • Procedure: 4-Methyl-2-aminoquinoline (7.01 g, 32.56 mmol) is refluxed with hydrazine hydrate (3.5 mL, 70 mmol) in methanol for 16 hours. The product precipitates upon cooling and is recrystallized from 2-propanol, yielding 79.2% .

  • Mechanism: Nucleophilic substitution at the 4-position, facilitated by the electron-withdrawing quinoline ring .

Functionalization

The hydrazine group enables diverse derivatization:

  • Condensation Reactions: Forms hydrazones with carbonyl compounds, useful in drug design .

  • Cyclization: Reacts with formic acid to yield tricyclic structures, as demonstrated in tricyclazole synthesis .

Physicochemical Properties

Solubility and Stability

  • Solubility: Soluble in polar solvents (water, methanol) but insoluble in nonpolar solvents .

  • Stability: Sensitive to oxidation; requires storage in sealed containers under inert atmospheres .

Spectral Data

  • ¹H NMR (CDCl₃): δ 2.67 (s, 3H, CH₃), 7.41–8.11 (m, 4H, aromatic), 9.86 (s, 1H, NH) .

  • IR: Peaks at 3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N stretch) .

Hazard CodeDescriptionPercentage
H302Harmful if swallowed33.3%
H312Harmful in contact with skin33.3%
H315Causes skin irritation100%
H319Causes serious eye irritation100%

Applications in Pharmaceutical Research

Anticancer Agents

Derivatives of 4-hydrazino-2-methylquinoline exhibit cytotoxicity by alkylating DNA. For example, phenyl N-mustard conjugates with hydrazinecarboxamide linkers show enhanced activity against cancer cell lines .

Antimicrobial Activity

Halogenated analogs (e.g., 6,8-dichloro and 6-fluoro derivatives) demonstrate broad-spectrum antimicrobial properties. The 6-fluoro variant (C₁₀H₁₁ClFN₃) has a molecular weight of 227.66 g/mol and is under investigation for bacterial resistance .

Comparative Analysis of Derivatives

DerivativeSubstituentsMolecular Weight (g/mol)Key Application
6,8-Dichloro-4-hydrazino-2-methylCl at 6,8278.6Antiparasitic research
6-Ethoxy-4-hydrazino-2-methylOCH₂CH₃ at 6253.73CNS drug intermediates
6-Fluoro-4-hydrazino-2-methylF at 6227.66Antibacterial agents

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